

Application Notes and Protocols for the Mass Spectrometric Detection of Rapamycin-d3

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Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B15609504

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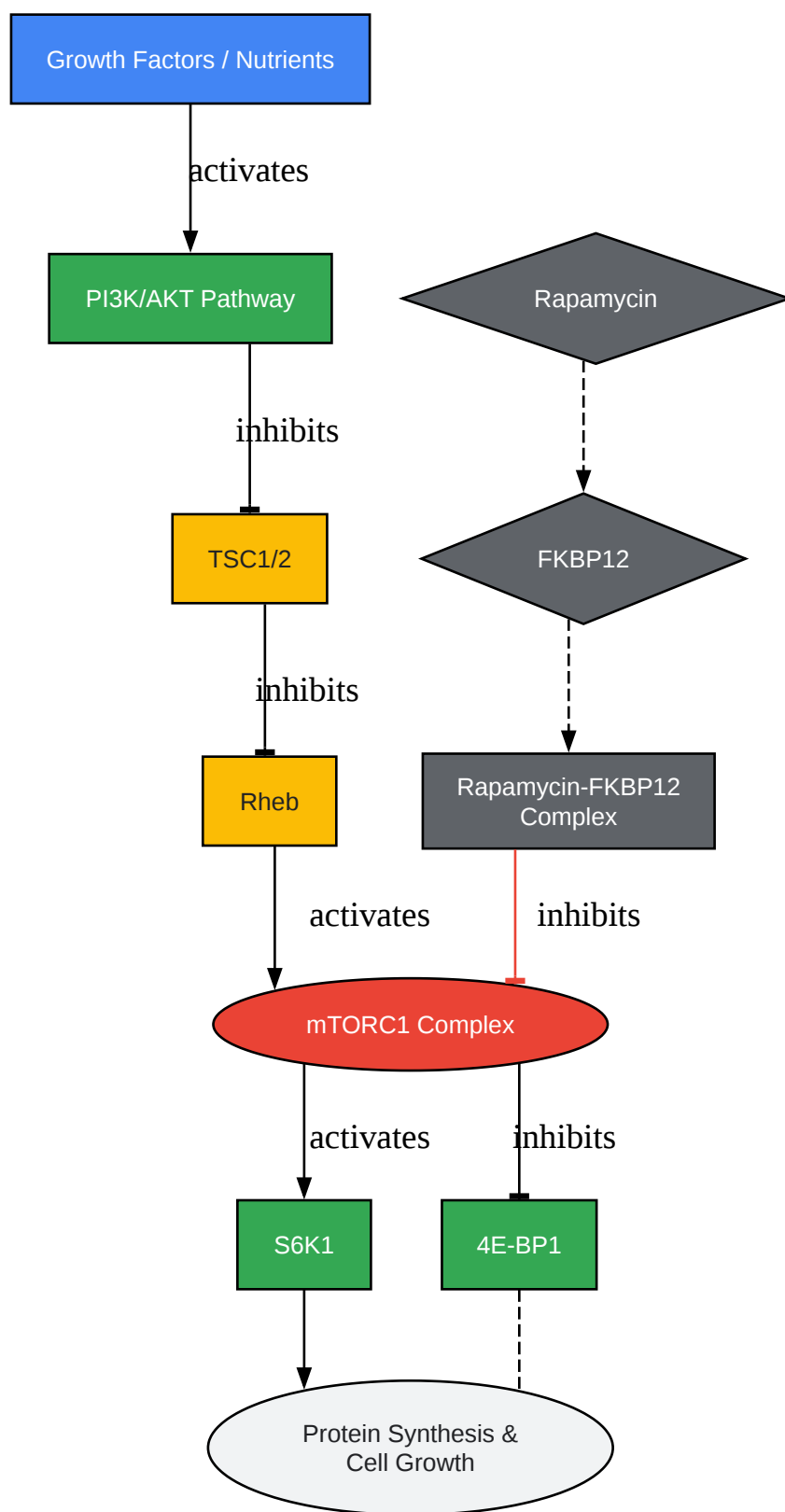
For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (also known as Sirolimus) is a potent immunosuppressant and a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently dysregulated in various diseases, including cancer, making it a key target for therapeutic development. **Rapamycin-d3** is a deuterated analog of Rapamycin, commonly used as an internal standard in quantitative mass spectrometry-based assays for the accurate determination of Rapamycin concentrations in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of **Rapamycin-d3** using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

mTOR Signaling Pathway

Rapamycin exerts its inhibitory effect on the mTORC1 complex. It first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity. This inhibition disrupts downstream signaling pathways, affecting protein synthesis and cell growth.



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Caption: mTOR Signaling Pathway Inhibition by Rapamycin.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of **Rapamycin-d3** in biological samples, primarily whole blood and tissue homogenates.

Protocol 1: Sample Preparation from Whole Blood

This protocol details the extraction of Rapamycin and its deuterated internal standard from whole blood samples.

Materials:

- Whole blood samples
- **Rapamycin-d3** internal standard (IS) working solution
- Precipitating solution: Zinc sulfate (0.1 M) in methanol/acetonitrile (1:1, v/v)
- Refrigerated centrifuge
- Vortex mixer
- LC-MS grade water
- LC-MS grade methanol and acetonitrile

Procedure:

- To 100 μ L of whole blood, add a specified amount of **Rapamycin-d3** internal standard working solution.
- Add 200 μ L of cold precipitating solution.
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissue Homogenates

This protocol outlines the preparation of tissue samples for subsequent extraction and analysis.

Materials:

- Tissue samples
- Ice-cold phosphate-buffered saline (PBS), pH 7.4
- Homogenizer
- **Rapamycin-d3** internal standard (IS) working solution
- Precipitating solution: Acetonitrile with 0.1% formic acid
- Refrigerated centrifuge
- Vortex mixer

Procedure:

- Excise and weigh the tissue sample.
- Wash the tissue with ice-cold PBS to remove any blood or debris.
- Homogenize the tissue in a suitable volume of PBS (e.g., 1:3 w/v) to create a uniform homogenate.
- To a known aliquot of the tissue homogenate, add the **Rapamycin-d3** internal standard.
- Add three volumes of cold precipitating solution to the homogenate.
- Vortex vigorously for 2 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of **Rapamycin-d3**. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Parameters

Parameter	Recommended Setting
Column	C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water with 2 mM ammonium acetate
Mobile Phase B	0.1% Formic acid in methanol/acetonitrile (50:50, v/v)
Gradient	Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 - 50°C
Injection Volume	5 - 20 μ L

Mass Spectrometry Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitoring Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150°C
Desolvation Temperature	350 - 450°C
Collision Gas	Argon

MRM Transitions for Rapamycin and Rapamycin-d3

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM assay. Rapamycin and its deuterated analog commonly form sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts in the ion source.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Rapamycin	936.6 ([M+Na] ⁺)	409.3	30 - 40
	931.7 ([M+NH ₄] ⁺)	864.5	
Rapamycin-d3	940.2 ([M+Na] ⁺)	409.3	30 - 40
	935.2 ([M+NH ₄] ⁺)	867.5	

Note: The optimal collision energy should be determined empirically for the specific mass spectrometer being used.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the LC-MS/MS analysis of Rapamycin. These values can serve as a benchmark for method validation.

Table 1: Linearity and Sensitivity

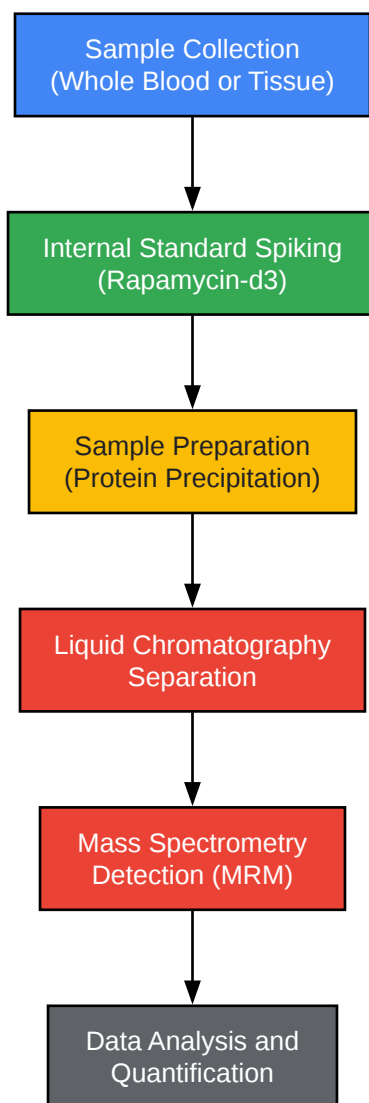
Analyte	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Rapamycin	Whole Blood	0.1 - 100	0.1	[1]
Rapamycin	Ocular Tissue	2.3 - 1000	2.3	[2]
Rapamycin	Whole Blood	0.6 - 49.2	0.6	
Rapamycin	Whole Blood	1.6 - 50	1.6	

Table 2: Precision and Accuracy

Matrix	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Whole Blood	0.3	7.8	13.0	104.0	[1]
75	4.0	7.0	107.0	[1]	
Ocular Tissue	2.3	5.2	6.8	95.2	[2]
800	3.1	4.5	102.1	[2]	

Experimental Workflow

The overall process for the quantification of Rapamycin using **Rapamycin-d3** as an internal standard involves several key stages, from sample collection to data analysis.



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Caption: General workflow for Rapamycin quantification.

Conclusion

The use of a deuterated internal standard such as **Rapamycin-d3** is essential for the accurate and precise quantification of Rapamycin in complex biological matrices by LC-MS/MS. The protocols and parameters outlined in this document provide a robust starting point for the development and validation of sensitive and reliable bioanalytical methods. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to generate high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research in the field of mTOR-targeted therapies.

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